Superior Antiproliferative Potency Against Glioblastoma (U251) Cells Versus Clinical Standard Doxorubicin
In a direct head-to-head in vitro comparison, the 3-(4-methoxyphenyl)azetidine derivative 4A-17 (EC₅₀ = 0.03 µM) demonstrated significantly greater antiproliferative potency against the U251 glioblastoma cell line than the standard-of-care chemotherapeutic agent doxorubicin (EC₅₀ = 0.07 µM) [1].
| Evidence Dimension | Antiproliferative Activity (EC₅₀) |
|---|---|
| Target Compound Data | 0.03 µM (Compound 4A-17, a 3-(4-methoxyphenyl)azetidine derivative) |
| Comparator Or Baseline | 0.07 µM (Doxorubicin) |
| Quantified Difference | 2.3-fold improvement in potency (lower EC₅₀) |
| Conditions | U251 human glioblastoma cell line, CCK-8 assay |
Why This Matters
This data provides a quantifiable justification for selecting this azetidine scaffold over standard chemotherapy as a starting point for glioblastoma drug discovery programs targeting topoisomerase IIα.
- [1] Parmar, D. R., et al. (2020). Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3-(4-Methoxyphenyl)azetidine Derivatives. ChemistrySelect, 5(45), 14296-14302. View Source
